cis-(3-Methyl-pyrrolidin-2-yl)-methanol tosylate
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Overview
Description
cis-(3-Methyl-pyrrolidin-2-yl)-methanol tosylate: is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a methyl group at the third position of the pyrrolidine ring and a methanol group attached to the second position. The tosylate group is a common protecting group used in organic synthesis to enhance the stability and solubility of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-(3-Methyl-pyrrolidin-2-yl)-methanol tosylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 3-methyl-1,4-diaminobutane.
Introduction of the Methanol Group: The methanol group can be introduced through a nucleophilic substitution reaction using methanol as the nucleophile.
Tosylation: The final step involves the tosylation of the methanol group using tosyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The tosylate group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the development of biochemical assays and probes.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of novel catalysts and reagents.
Mechanism of Action
The mechanism of action of cis-(3-Methyl-pyrrolidin-2-yl)-methanol tosylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
cis-(3-Methyl-pyrrolidin-2-yl)-methanol: Lacks the tosylate group, making it less stable and soluble.
trans-(3-Methyl-pyrrolidin-2-yl)-methanol tosylate: Differs in the stereochemistry, which can affect its reactivity and biological activity.
cis-(3-Methyl-pyrrolidin-2-yl)-ethanol tosylate: Contains an ethanol group instead of a methanol group, leading to differences in its chemical properties and reactivity.
Uniqueness: cis-(3-Methyl-pyrrolidin-2-yl)-methanol tosylate is unique due to the presence of the tosylate group, which enhances its stability and solubility. Its specific stereochemistry also contributes to its distinct reactivity and potential biological activity.
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;[(2S,3R)-3-methylpyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C6H13NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-5-2-3-7-6(5)4-8/h2-5H,1H3,(H,8,9,10);5-8H,2-4H2,1H3/t;5-,6-/m.1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHDIIMYZCBTQP-PZMDUNNRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC1CO.CC1=CC=C(C=C1)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN[C@@H]1CO.CC1=CC=C(C=C1)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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